molecular formula C20H18N2O B239629 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B239629
M. Wt: 302.4 g/mol
InChI Key: MOSXSCOEPKFENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes. This compound enzymes play a crucial role in DNA repair, particularly in the base excision repair pathway. Inhibition of this compound leads to the accumulation of DNA damage, which can ultimately result in cell death. BMN-673 has been shown to be more potent and selective than other this compound inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
BMN-673 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In clinical trials, BMN-673 has demonstrated promising results in patients with advanced solid tumors, including breast, ovarian, and pancreatic cancer.

Advantages and Limitations for Lab Experiments

BMN-673 is a potent and selective inhibitor of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which makes it a valuable tool for studying the role of this compound in DNA repair and cancer biology. However, like other small molecule drugs, BMN-673 has some limitations for lab experiments. It can be difficult to obtain sufficient quantities of the drug for in vitro and in vivo studies, and its high potency may require special handling and safety precautions.

Future Directions

BMN-673 has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. However, there are still many questions that need to be addressed in future research. Some of the future directions for BMN-673 research include:
1. Identification of biomarkers that can predict response to BMN-673 treatment in different types of cancer.
2. Development of combination therapies that can enhance the efficacy of BMN-673 in cancer treatment.
3. Investigation of the role of 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide inhibitors in the treatment of other diseases, such as neurodegenerative disorders.
4. Optimization of the synthesis and formulation of BMN-673 for improved pharmacokinetics and efficacy.
In conclusion, BMN-673 is a potent and selective inhibitor of this compound enzymes that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BMN-673 in cancer treatment and other areas of medicine.

Synthesis Methods

BMN-673 can be synthesized using a multi-step process involving the coupling of 2-bromo-4'-nitrobiphenyl with 5-methyl-2-pyridinylamine, followed by reduction of the nitro group and acetylation of the resulting amine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BMN-673 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug works by targeting the 2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide enzymes, which are involved in DNA repair. By inhibiting this compound, BMN-673 can induce DNA damage and cell death in cancer cells, while sparing normal cells.

properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H18N2O/c1-15-7-12-19(21-14-15)22-20(23)13-16-8-10-18(11-9-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,21,22,23)

InChI Key

MOSXSCOEPKFENN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

solubility

5.7 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.